Hispidulin 4'-O-beta-D-glucopyranoside is a flavonoid glycoside derived from hispidulin, a naturally occurring compound found in various plants. This compound is characterized by its molecular formula and a molecular weight of approximately 462.41 g/mol. The structure features a flavone backbone with a beta-D-glucopyranoside moiety attached at the 4' position, which enhances its solubility and biological activity compared to its aglycone counterpart .
These reactions are essential for understanding the compound's stability, bioavailability, and potential metabolic pathways in biological systems.
Research indicates that hispidulin 4'-O-beta-D-glucopyranoside exhibits several biological activities:
Synthesis of hispidulin 4'-O-beta-D-glucopyranoside can be achieved through various methods:
These methods provide avenues for obtaining the compound for research and therapeutic applications.
Hispidulin 4'-O-beta-D-glucopyranoside has several applications in various fields:
Interaction studies have focused on how hispidulin 4'-O-beta-D-glucopyranoside interacts with biological targets:
These interactions highlight its potential as a therapeutic agent in treating various diseases.
Hispidulin 4'-O-beta-D-glucopyranoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Key Properties |
---|---|---|
Hispidulin | Flavone | Antioxidant, anti-inflammatory |
Quercetin 3-O-glucoside | Flavonoid Glycoside | Antioxidant, anti-cancer |
Rutin | Flavonoid Glycoside | Antioxidant, cardiovascular protective |
Luteolin 7-O-glucoside | Flavonoid Glycoside | Anti-inflammatory, neuroprotective |
Hispidulin 4'-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 4' position, which enhances its solubility and bioactivity compared to other flavonoids. Its promising antiviral activity against COVID-19 further distinguishes it from similar compounds, making it a subject of ongoing research in pharmacology and medicinal chemistry .